1,2-Benzisothiazole
Overview
Description
Synthesis Analysis
- The synthesis of 1,2-benzisothiazoles can be achieved through different methods, including the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate and the formation of 1,2-benzisothiazole derivatives through various nucleophilic and electrophilic substitutions (Mossini et al., 1979).
- An efficient method for the synthesis of 1,2-benzisothiazoles from amidines and elemental sulfur via N–S/C–S bond formation under transition-metal-free conditions has been developed, offering a simple and high-yield approach (Xie et al., 2018).
Scientific Research Applications
Antimicrobial and Antiviral Activities
Benzothiazoles, including 1,2-Benzisothiazole derivatives, have been recognized for their potential as antimicrobial and antiviral agents. These compounds exhibit a broad spectrum of biological activities, which include antibacterial, antifungal, and antiviral properties. Researchers have suggested benzothiazole derivatives as promising candidates for the development of new antimicrobial or antiviral agents, especially given the global concern over multi-drug resistant pathogens and the emergence of diseases like COVID-19. The diverse biological activities of benzothiazoles are attributed to their ability to undergo various structural modifications, enhancing their interaction with biological targets (Elamin, Elaziz, & Abdallah, 2020).
Cancer Chemotherapy
Benzothiazole derivatives, particularly 2-arylbenzothiazoles, have emerged as a significant pharmacophore in the development of antitumor agents. These compounds have shown promising results in the treatment of various cancers, owing to their potent anticancer activity. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for the design and development of new chemotherapeutics. Despite their promising anticancer properties, further characterization of their toxicity is required for their safe clinical use (Ahmed et al., 2012).
Synthetic Methodologies
Benzothiazole compounds are also central to advancements in synthetic chemistry. Efficient strategies for synthesizing benzothiazole derivatives have been explored, including C–S cross-coupling techniques. These methodologies provide access to a broad range of 2-arylthio-benzazoles, which have diverse biological and pharmacological properties. The development of these synthetic methods opens up possibilities for the construction of chemical libraries that could aid in drug discovery and the development of new chemical entities (Vessally et al., 2018).
Neurodegenerative Diseases
1,2-Benzisothiazole derivatives like lurasidone have been investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's disease. Amyloid imaging studies have utilized benzothiazole derivatives to measure amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of the disease. This application underscores the role of benzothiazoles in early detection and evaluation of therapies for neurodegenerative conditions (Nordberg, 2007).
Safety And Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
1,2-Benzisothiazole has been identified as a promising scaffold for medicinal chemistry . It has been found to possess a broad spectrum of pharmacological activities, which encouraged research activities in these areas . In the future, this scaffold could emerge as a potential candidate in the field of drug discovery .
properties
IUPAC Name |
1,2-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNIZNHTOVFARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074290 | |
Record name | 1,2-Benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 38 deg C; [ChemIDplus] | |
Record name | 1,2-Benzisothiazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10539 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Benzisothiazole | |
CAS RN |
272-16-2 | |
Record name | 1,2-Benzisothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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